molecular formula C23H23NO7 B2879334 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 548764-99-4

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2879334
CAS No.: 548764-99-4
M. Wt: 425.437
InChI Key: UAHSRDKVYWCVKW-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO7 and its molecular weight is 425.437. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Identification

A study on the metabolism of HM-30181, a compound closely related to the chemical structure , in rats was conducted using liquid chromatography/electrospray mass spectrometry. The research identified in vitro and in vivo metabolic pathways, including O-demethylation, hydrolysis, and hydroxylation, which could provide insights into the metabolic stability and potential biological interactions of similar compounds (Paek et al., 2006).

Synthesis of Benzochromene Derivatives

Research on the reaction between naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites demonstrated the synthesis of stable oxa-2 λ^5-phosphaphenanthrenes and benzochromene derivatives. This study highlights the chemical versatility and potential for creating structurally diverse molecules for further application in material science or medicinal chemistry (Yavari et al., 2003).

Peptidomimetic Chemistry

Another study focused on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating a practical synthetic route for producing Fmoc-amino acids. This research is significant for the development of peptidomimetics and has applications in drug discovery and development (Sladojevich et al., 2007).

Fluorescent Probing for Hypoxic Cells

A novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) was developed, incorporating morpholine groups into its structure. This probe is designed for biomedical research fields, specifically for imaging disease-relevant hypoxia in tumor cells, demonstrating the compound's potential in diagnostic applications (Feng et al., 2016).

Crystal Structure Analysis

The crystal structure of dimethomorph, a morpholine fungicide closely related to the chemical structure , was analyzed to understand its molecular configuration better. This research provides valuable information on the structural aspects of similar compounds, which is crucial for designing molecules with desired properties (Kang et al., 2015).

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-14-17-6-4-16(30-23(26)24-8-10-29-11-9-24)13-20(17)31-22(25)21(14)18-12-15(27-2)5-7-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHSRDKVYWCVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (120 mg, 56% yield) was prepared from 3-(2,5-dimethoxy-phenyl)-7-hydroxy-4-methyl-chromen-2-one (156 mg, 0.50 mmol) and 1-methyl-3-(morpholine-4-carbonyl)-3H-imidazol-1-ium iodide (165 mg, 0.51 mmol).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
56%

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